molecular formula C14H13BrN4O2S2 B2584400 5-bromo-N-{2-[4-(pyridin-3-yl)-1H-pyrazol-1-yl]ethyl}thiophene-2-sulfonamide CAS No. 2097925-15-8

5-bromo-N-{2-[4-(pyridin-3-yl)-1H-pyrazol-1-yl]ethyl}thiophene-2-sulfonamide

Cat. No.: B2584400
CAS No.: 2097925-15-8
M. Wt: 413.31
InChI Key: BZIFBLBTDPGRHH-UHFFFAOYSA-N
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Description

5-bromo-N-{2-[4-(pyridin-3-yl)-1H-pyrazol-1-yl]ethyl}thiophene-2-sulfonamide is a complex organic compound that has garnered interest in various fields of scientific research. This compound features a bromine atom, a pyridine ring, a pyrazole ring, and a thiophene sulfonamide group, making it a versatile molecule for chemical reactions and applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-bromo-N-{2-[4-(pyridin-3-yl)-1H-pyrazol-1-yl]ethyl}thiophene-2-sulfonamide typically involves multi-step organic reactions. One common synthetic route includes:

    Formation of the pyrazole ring: This can be achieved through the reaction of hydrazine with a β-diketone.

    Attachment of the pyridine ring: The pyrazole derivative is then reacted with a pyridine derivative under suitable conditions.

    Introduction of the thiophene sulfonamide group: This step involves the reaction of the intermediate with thiophene-2-sulfonyl chloride in the presence of a base.

    Bromination: The final step is the bromination of the thiophene ring using a brominating agent like N-bromosuccinimide (NBS).

Industrial Production Methods

Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, with optimizations for yield, purity, and cost-effectiveness. This may involve continuous flow reactors and automated systems to ensure consistent quality and efficiency.

Chemical Reactions Analysis

Types of Reactions

5-bromo-N-{2-[4-(pyridin-3-yl)-1H-pyrazol-1-yl]ethyl}thiophene-2-sulfonamide can undergo various chemical reactions, including:

    Oxidation: The thiophene ring can be oxidized to form sulfoxides or sulfones.

    Reduction: The nitro group, if present, can be reduced to an amine.

    Substitution: The bromine atom can be substituted with other nucleophiles in a nucleophilic substitution reaction.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide (H₂O₂) and m-chloroperbenzoic acid (m-CPBA).

    Reduction: Reducing agents like lithium aluminum hydride (LiAlH₄) or palladium on carbon (Pd/C) can be used.

    Substitution: Nucleophiles such as amines, thiols, or alkoxides can replace the bromine atom under suitable conditions.

Major Products

    Oxidation: Sulfoxides or sulfones.

    Reduction: Amines.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

Chemistry

In chemistry, this compound is used as a building block for the synthesis of more complex molecules. Its unique structure allows for diverse chemical modifications, making it valuable in organic synthesis.

Biology

In biological research, derivatives of this compound have been studied for their potential as enzyme inhibitors or receptor modulators. The presence of the pyridine and pyrazole rings is particularly significant for binding to biological targets.

Medicine

In medicinal chemistry, this compound and its derivatives are explored for their potential therapeutic properties. They may exhibit activity against certain diseases by interacting with specific molecular targets.

Industry

In the industrial sector, this compound can be used in the development of new materials, such as polymers or advanced coatings, due to its unique chemical properties.

Mechanism of Action

The mechanism of action of 5-bromo-N-{2-[4-(pyridin-3-yl)-1H-pyrazol-1-yl]ethyl}thiophene-2-sulfonamide depends on its specific application. In biological systems, it may act by binding to enzymes or receptors, thereby modulating their activity. The molecular targets and pathways involved can vary, but the presence of multiple functional groups allows for versatile interactions with biological molecules.

Comparison with Similar Compounds

Similar Compounds

  • 5-bromo-N-{2-[4-(pyridin-3-yl)-1H-pyrazol-1-yl]ethyl}benzene-2-sulfonamide
  • 5-chloro-N-{2-[4-(pyridin-3-yl)-1H-pyrazol-1-yl]ethyl}thiophene-2-sulfonamide
  • 5-bromo-N-{2-[4-(pyridin-3-yl)-1H-pyrazol-1-yl]ethyl}thiophene-2-carboxamide

Uniqueness

The uniqueness of 5-bromo-N-{2-[4-(pyridin-3-yl)-1H-pyrazol-1-yl]ethyl}thiophene-2-sulfonamide lies in its combination of functional groups, which allows for a wide range of chemical reactions and applications

Properties

IUPAC Name

5-bromo-N-[2-(4-pyridin-3-ylpyrazol-1-yl)ethyl]thiophene-2-sulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H13BrN4O2S2/c15-13-3-4-14(22-13)23(20,21)18-6-7-19-10-12(9-17-19)11-2-1-5-16-8-11/h1-5,8-10,18H,6-7H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BZIFBLBTDPGRHH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CN=C1)C2=CN(N=C2)CCNS(=O)(=O)C3=CC=C(S3)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H13BrN4O2S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

413.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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